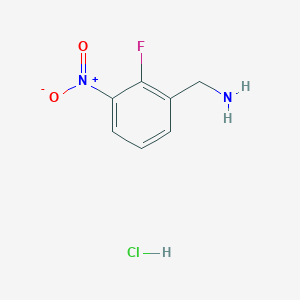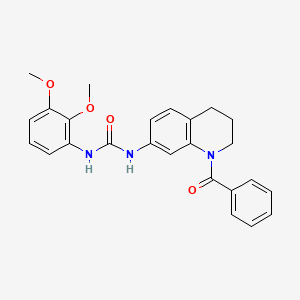
(5-Ciclopropilisoxazol-3-il)(3-(tiofen-3-il)pirrolidin-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclopropylisoxazol-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound featuring a unique combination of cyclopropyl, isoxazole, thiophene, and pyrrolidine moieties
Aplicaciones Científicas De Investigación
- Los investigadores han explorado el potencial antiviral de los derivados del indol, incluidos aquellos que contienen el grupo ciclopropilisoxazol. Por ejemplo, los derivados de 6-amino-4-sustituidoalquil-1H-indol-2-sustituidocarboxilato demostraron actividad inhibitoria contra el virus de la influenza A .
- Además, los derivados de 4-alquil-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron potentes efectos antivirales contra el virus Coxsackie B4 .
- La estructura del compuesto sugiere posibles propiedades antituberculosas. Los investigadores han investigado derivados relacionados por su actividad in vitro contra Mycobacterium tuberculosis (MTB) y Mycobacterium bovis (BCG) .
Actividad antiviral
Actividad antituberculosa
En resumen, “(5-Ciclopropilisoxazol-3-il)(3-(tiofen-3-il)pirrolidin-1-il)metanona” es prometedora en diversas actividades biológicas. Se necesitan más investigaciones para desbloquear su potencial terapéutico completo. 🌟
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (5-Cyclopropylisoxazol-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic synthesis:
-
Formation of the Isoxazole Ring:
Starting Materials: Cyclopropyl ketone and hydroxylamine.
Reaction Conditions: The cyclopropyl ketone is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the isoxazole ring.
-
Synthesis of the Pyrrolidine Derivative:
Starting Materials: Thiophene-3-carboxaldehyde and pyrrolidine.
Reaction Conditions: Thiophene-3-carboxaldehyde is condensed with pyrrolidine under acidic conditions to form the corresponding pyrrolidine derivative.
-
Coupling Reaction:
Starting Materials: The isoxazole and pyrrolidine derivatives.
Reaction Conditions: The two intermediates are coupled using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Types of Reactions:
Oxidation: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The isoxazole ring can be reduced to form the corresponding amine.
Substitution: The pyrrolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for thiophene oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) for isoxazole reduction.
Substitution: Alkyl halides or acyl chlorides for nucleophilic substitution on the pyrrolidine ring.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Isoxazole amines.
Substitution: Alkylated or acylated pyrrolidine derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis due to its multiple functional groups.
Material Science:
Biology and Medicine:
Pharmacology: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive molecules.
Biological Probes: Used in the study of enzyme mechanisms and receptor binding due to its diverse functional groups.
Industry:
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Pharmaceuticals: As an intermediate in the synthesis of more complex drug molecules.
Mecanismo De Acción
The mechanism of action of (5-Cyclopropylisoxazol-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The isoxazole ring can interact with enzyme active sites, while the pyrrolidine and thiophene rings can enhance binding affinity and specificity.
Comparación Con Compuestos Similares
(5-Cyclopropylisoxazol-3-yl)(3-(thiophen-2-yl)pyrrolidin-1-yl)methanone: Similar structure but with a different thiophene substitution pattern.
(5-Cyclopropylisoxazol-3-yl)(3-(furan-3-yl)pyrrolidin-1-yl)methanone: Similar structure with a furan ring instead of thiophene.
Uniqueness:
- The combination of cyclopropyl, isoxazole, thiophene, and pyrrolidine moieties in (5-Cyclopropylisoxazol-3-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone provides a unique set of chemical properties, making it versatile for various applications in research and industry.
This compound’s unique structure and reactivity make it a valuable subject for further research and development in multiple scientific fields.
Propiedades
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(13-7-14(19-16-13)10-1-2-10)17-5-3-11(8-17)12-4-6-20-9-12/h4,6-7,9-11H,1-3,5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCABWOWXAVXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)N3CCC(C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-8-(4-methoxybenzyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2520504.png)

![[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2520507.png)

![2-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2520512.png)


![2',3,3',4,5',6'-hexahydrospiro[2H-1-benzopyran-2,4'-[4H]pyran]-4-one](/img/structure/B2520516.png)

![4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B2520521.png)


